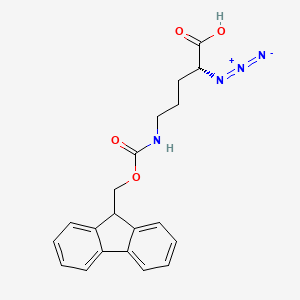
N3-D-Orn(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-D-Orn(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a derivative of ornithine, an amino acid that is commonly found in proteins. N3-D-Orn(Fmoc)-OH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Inducing β-Sheet Folding in Peptides
N3-D-Orn(Fmoc)-OH has been utilized in the synthesis of unique amino acids that induce β-sheet-like structures in peptides. This application is significant in the study of peptide structures and interactions. For instance, Orn(i-PrCO-Hao), a derivative of ornithine, when incorporated into peptides, leads to the formation of β-sheet-like structures, which is facilitated by the amino acid acting as a splint to enforce this structure with minimal perturbation of the peptide sequence (Nowick et al., 2002).
Application in Peptide Synthesis and Ligation
The compound has also been used in peptide synthesis. For example, the azido-protected Fmoc–Lys–OH, synthesized from Fmoc–Lys–OH, was introduced into a peptide by ordinary Fmoc-based solid-phase peptide synthesis. This method demonstrated significant potential in peptide ligation without substantial side reactions, marking an important advance in peptide chemistry (Katayama et al., 2008).
Formation and Characterization of Hydrogels
Fmoc-protected amino acids, like Fmoc-Phe-OH, have been used to form efficient, stable, and transparent hydrogels, which have potential applications in stabilizing fluorescent nanoclusters. These hydrogels exhibit interesting properties like high stability and fluorescence, making them suitable for various scientific applications, including in materials science (Roy & Banerjee, 2011).
Analytical and Diagnostic Applications
In the field of analytical chemistry, the determination of Fmoc groups in core-shell materials has been researched. This determination is crucial for understanding and quantifying active amino groups in various materials, highlighting its importance in analytical chemistry and material science (Szczepańska et al., 2020).
Biomedical Applications
N3-D-Orn(Fmoc)-OH derivatives have found use in biomedical materials development. For example, the nanoassemblies formed by certain Fmoc-decorated self-assembling building blocks have demonstrated antibacterial capabilities and are not cytotoxic to mammalian cell lines. This application is particularly promising in the development of new biomedical materials (Schnaider et al., 2019).
Peptide Synthesis Optimization
Another notable application is in optimizing solid-phase peptide synthesis (SPPS). For example, studies have focused on the incorporation of Fmoc-Arg(Pbf)-OH in SPPS using alternative solvents, highlighting the compound's role in improving peptide synthesis efficiency and safety (de la Torre et al., 2020).
Propiedades
IUPAC Name |
(2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOUGLKGXMFRG-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-D-Orn(Fmoc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

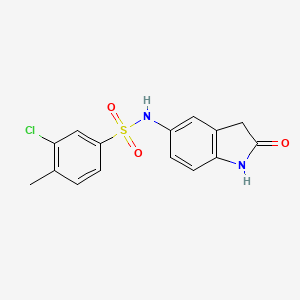
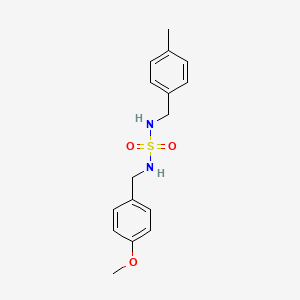
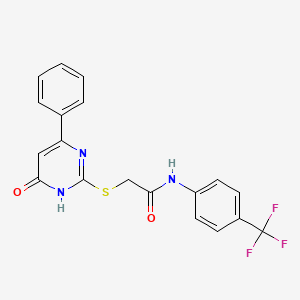
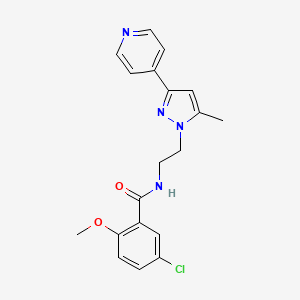
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)

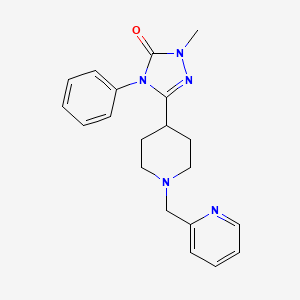
![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)